8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide
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Description
8-methyl-9-oxo-2-phenyl-N-(o-tolyl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is a useful research compound. Its molecular formula is C23H18N4O2S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
The synthesis of complex heterocyclic compounds, including thieno[2,3-d]pyrimidines and their derivatives, is a significant area of research due to their potential biological activities. The synthesis techniques often involve multi-step reactions, including condensation, cyclization, and functionalization, to achieve the desired heterocyclic frameworks. For instance, Ahmed (2002) detailed the synthesis of new pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives through a series of reactions involving ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2 H )-carboxylate, showcasing the complexity and versatility in synthesizing such compounds (Ahmed, 2002).
Potential Biological Activities
Research on thieno[2,3-d]pyrimidine derivatives and related compounds often aims to explore their biological activities, which could have implications in developing new therapeutic agents. For example, the synthesis of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides and related compounds has shown potential as dual inhibitors of cyclooxygenase and 5-lipoxygenase pathways, indicating possible anti-inflammatory activity (Mylari et al., 1990). This highlights the relevance of such compounds in medicinal chemistry research, aiming to discover new drugs with specific biological activities.
Structural Analogs and Modification
The development of structural analogs to known active compounds is a common strategy in drug discovery. The synthesis of new derivatives by modifying certain functional groups or the molecular framework can lead to compounds with improved activity or reduced toxicity. Research into the synthesis of tetrahydrobenzo[b]thiophene derivatives and their functionalization into tetrahydrobenzothienopyrimidine derivatives underlines the ongoing efforts to explore the chemical space around these heterocycles for potential scientific and therapeutic applications (Abdalha et al., 2011).
properties
IUPAC Name |
4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-13-8-6-7-11-16(13)24-20(28)19-14(2)18-21(31-19)25-23-27(22(18)29)26-17(12-30-23)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKXWIAFKAWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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